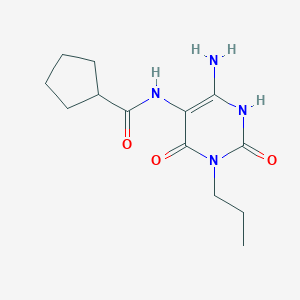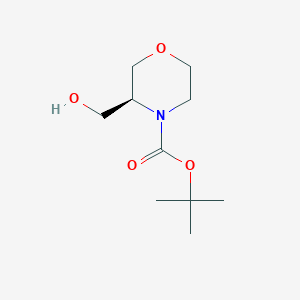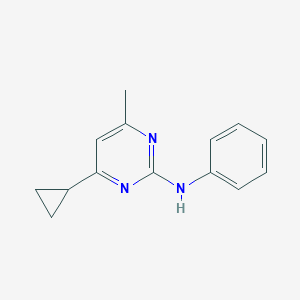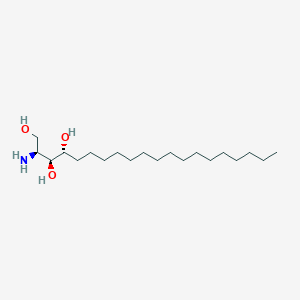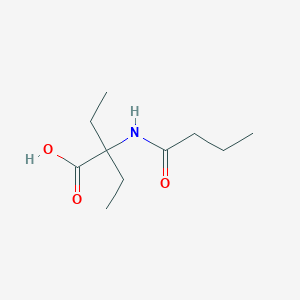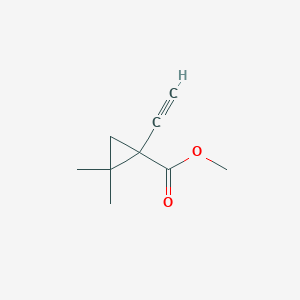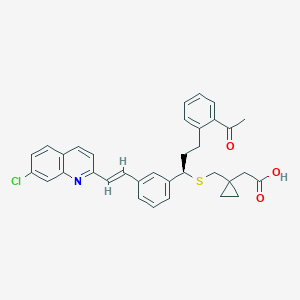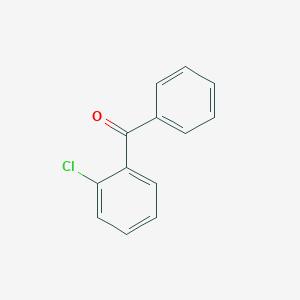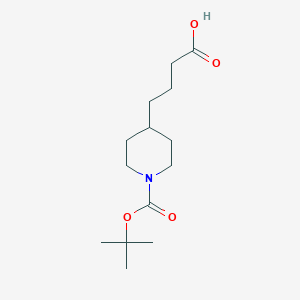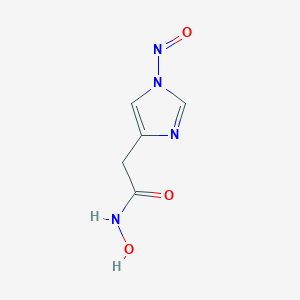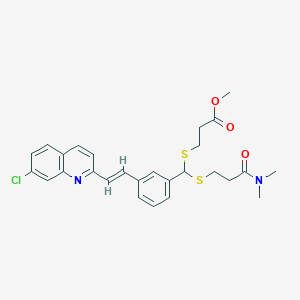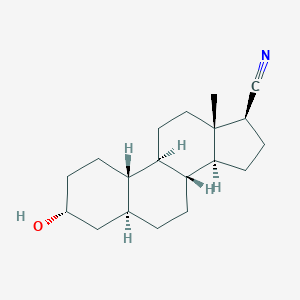
3-Ohecn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ohecn, also known as 3-Oxo-2-(2-ethoxy-2-oxoethylidene) cyclohexanecarboxylic acid, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-Ohecn is not fully understood, but it is believed to act as an inhibitor of specific enzymes and receptors in the body. This inhibition can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of the underlying mechanisms of various biological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Ohecn can have various biochemical and physiological effects, depending on its specific application. For example, it has been found to inhibit the synthesis of lipids in the liver, which can have implications for the treatment of metabolic disorders. Additionally, 3-Ohecn has been found to affect the function of specific receptors in the brain, which can have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ohecn in lab experiments is its specificity. It can be used to selectively inhibit specific enzymes and receptors, which allows researchers to study the effects of these specific targets on biochemical and physiological processes. However, one limitation of using 3-Ohecn is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to ensure that the compound does not have adverse effects on the cells or tissues being studied.
Orientations Futures
There are several potential future directions for research involving 3-Ohecn. One area of interest is the development of new drugs that target specific enzymes or receptors that are inhibited by 3-Ohecn. Additionally, further research is needed to fully understand the mechanism of action of 3-Ohecn and its potential applications in the treatment of various diseases. Finally, future research could focus on developing new synthesis methods for 3-Ohecn that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 3-Ohecn is a multi-step process that involves the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexen-1-one-4-carboxylate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chloro-2-(2-ethoxy-2-oxoethylidene) cyclohexanecarboxylate. The final step involves the hydrolysis of the ester group to form 3-Ohecn.
Applications De Recherche Scientifique
3-Ohecn has various applications in scientific research, particularly in the field of biochemistry. It has been used as a tool to study the role of enzymes in various biological processes, including the synthesis of lipids and the metabolism of amino acids. Additionally, 3-Ohecn has been used to study the function of specific receptors in the brain, which has potential implications for the treatment of neurological disorders.
Propriétés
Numéro CAS |
151774-83-3 |
|---|---|
Nom du produit |
3-Ohecn |
Formule moléculaire |
C19H29NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C19H29NO/c1-19-9-8-16-15-6-4-14(21)10-12(15)2-5-17(16)18(19)7-3-13(19)11-20/h12-18,21H,2-10H2,1H3/t12-,13+,14+,15-,16+,17+,18-,19+/m0/s1 |
Clé InChI |
JAGRUIBFFLIBNA-NBSGIVTRSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2C#N)O |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
SMILES canonique |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
Synonymes |
3-hydroxy-5-estrane-17-carbonitrile 3-hydroxy-5-estrane-17-carbonitrile, (3alpha,5alpha,17alpha)-isomer 3-OHECN ACN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



